molecular formula C13H23NO3 B13167905 Tert-butyl 2-(3-oxobutyl)pyrrolidine-1-carboxylate

Tert-butyl 2-(3-oxobutyl)pyrrolidine-1-carboxylate

Cat. No.: B13167905
M. Wt: 241.33 g/mol
InChI Key: PAVDXWNGZPPBKG-UHFFFAOYSA-N
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Description

Tert-butyl 2-(3-oxobutyl)pyrrolidine-1-carboxylate is an organic compound with the molecular formula C13H23NO3. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(3-oxobutyl)pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine with tert-butyl chloroformate and 3-oxobutyl bromide. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. Flow microreactor systems have been developed to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(3-oxobutyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxo derivatives, while reduction yields hydroxyl derivatives .

Scientific Research Applications

Tert-butyl 2-(3-oxobutyl)pyrrolidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 2-(3-oxobutyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins and enzymes, thereby modulating their activity. The pathways involved in its mechanism of action depend on the specific biological context in which it is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 2-(3-oxobutyl)pyrrolidine-1-carboxylate is unique due to its specific structural features, which confer distinct reactivity and binding properties. Its oxobutyl group allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis .

Biological Activity

Tert-butyl 2-(3-oxobutyl)pyrrolidine-1-carboxylate is a pyrrolidine derivative that has garnered attention for its potential biological activities. This compound is structurally characterized by a tert-butyl group, a pyrrolidine ring, and a ketone functional group, which may contribute to its interaction with biological targets. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

The molecular formula of this compound is C12H21NO3C_{12}H_{21}NO_3 with a molecular weight of approximately 225.30 g/mol. The compound's structure includes a pyrrolidine ring that is essential for its biological activity.

PropertyValue
Molecular FormulaC₁₂H₂₁NO₃
Molecular Weight225.30 g/mol
IUPAC NameThis compound
InChI Key[InChI Key]

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in the body. This compound may act as an inhibitor or modulator of various biochemical pathways, influencing processes such as signal transduction and metabolic regulation.

Research indicates that compounds with similar structures can inhibit neuraminidase, an enzyme critical for viral replication, suggesting that this compound may possess antiviral properties .

Antiviral Activity

Studies have shown that pyrrolidine derivatives can exhibit significant antiviral activity. For instance, related compounds have been tested against influenza virus neuraminidase, demonstrating promising inhibitory effects . The specific interactions between the compound and viral enzymes could provide insights into its potential as an antiviral agent.

Cytotoxicity and Cell Viability

The cytotoxic effects of this compound have been evaluated using various cell lines. The MTT assay is commonly used to assess cell viability post-treatment with the compound. Preliminary results indicate that at certain concentrations, the compound reduces cell viability in a dose-dependent manner, which may limit its therapeutic application if cytotoxicity is high .

Case Studies

  • Influenza Virus Inhibition : A study investigated the inhibitory effects of various pyrrolidine derivatives on influenza virus neuraminidase. The results indicated that certain modifications to the pyrrolidine structure enhanced inhibitory potency, suggesting that this compound could be optimized for better efficacy against viral targets .
  • Cytotoxicity Assessment : In another study, researchers evaluated the cytotoxic effects of this compound on human epithelial cells. The findings revealed significant cytotoxicity at higher concentrations, highlighting the need for careful dosage considerations in therapeutic applications .

Properties

Molecular Formula

C13H23NO3

Molecular Weight

241.33 g/mol

IUPAC Name

tert-butyl 2-(3-oxobutyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C13H23NO3/c1-10(15)7-8-11-6-5-9-14(11)12(16)17-13(2,3)4/h11H,5-9H2,1-4H3

InChI Key

PAVDXWNGZPPBKG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCC1CCCN1C(=O)OC(C)(C)C

Origin of Product

United States

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